5-(hydrazinylmethyl)-1,3-dimethyl-1H-pyrazole

Description

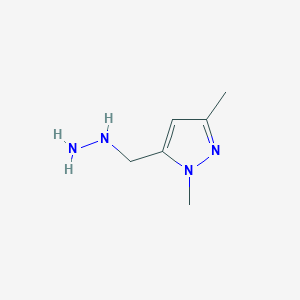

5-(Hydrazinylmethyl)-1,3-dimethyl-1H-pyrazole is a pyrazole derivative featuring a hydrazinylmethyl (-CH₂-NH-NH₂) substituent at the 5-position of the heterocyclic ring, along with methyl groups at the 1- and 3-positions. Hydrazinyl groups are known for their nucleophilic and hydrogen-bonding capabilities, which may enhance interactions in biological systems or coordination chemistry .

Properties

Molecular Formula |

C6H12N4 |

|---|---|

Molecular Weight |

140.19 g/mol |

IUPAC Name |

(2,5-dimethylpyrazol-3-yl)methylhydrazine |

InChI |

InChI=1S/C6H12N4/c1-5-3-6(4-8-7)10(2)9-5/h3,8H,4,7H2,1-2H3 |

InChI Key |

FEHICAXKHKVQNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)CNN)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-(hydrazinylmethyl)-1,3-dimethyl-1H-pyrazole

General Synthetic Strategy

The synthesis of This compound typically involves:

- Preparation of the pyrazole core, specifically 1,3-dimethyl-1H-pyrazole.

- Functionalization at the 5-position with a suitable leaving group or intermediate (e.g., formyl, ethyl formate, or methylol group).

- Introduction of the hydrazinylmethyl substituent through nucleophilic substitution or condensation with methylhydrazine.

This approach leverages the reactivity of the 5-position on the pyrazole ring, which can be selectively modified.

Synthesis of 1,3-Dimethyl-1H-pyrazole Core

The precursor 1,3-dimethyl-1H-pyrazole is commonly synthesized by condensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate under mild acidic or neutral conditions:

$$

\text{CH}3\text{COCH}2\text{COCH}3 + \text{N}2\text{H}4 \rightarrow \text{(CH}3\text{C)}2\text{CHN}2\text{H} + 2 \text{H}_2\text{O}

$$

This reaction proceeds efficiently in aqueous or alcoholic solvents with acid catalysis (e.g., glacial acetic acid) at temperatures ranging from 0 to 100 °C, typically yielding over 90% pure 3,5-dimethylpyrazole.

Preparation of 5-Substituted Intermediates

Two main intermediates at the 5-position of 1,3-dimethyl-1H-pyrazole have been reported as key precursors for hydrazinylmethyl substitution:

Synthesis of 1,3-Dimethyl-1H-pyrazole-5-ethyl formate

A patented method describes a two-step process:

| Step | Reagents & Conditions | Description | Yield/Purity |

|---|---|---|---|

| 1 | Diethyl oxalate, ethanol, sodium ethoxide, acetone, <15 °C, 24 h | Formation of an intermediate by slow addition of acetone to a mixture of ethanol, sodium ethoxide, and diethyl oxalate, maintained below 15 °C | Intermediate formed quantitatively |

| 2 | Intermediate, DMF, methylhydrazine (40%), 5-15 °C then 40-50 °C, 6 h | Reaction of intermediate with methylhydrazine under controlled temperature to yield crude 1,3-dimethyl-1H-pyrazole-5-ethyl formate | High purity after vacuum distillation |

Key parameters include molar ratios (e.g., ethanol 6-9 times diethyl oxalate, sodium ethoxide 0.45-0.5 times, acetone 0.42-0.45 times), pH control (2-3 via acetic acid), and solvent volumes for extraction and purification.

Synthesis of 1-(Hydroxymethyl)-1,3-dimethyl-1H-pyrazole

This intermediate is prepared via hydroxymethylation of the pyrazole ring, typically by reaction with formaldehyde under Mannich-type conditions. The hydroxymethyl derivative serves as a precursor for further substitution with hydrazine derivatives.

Introduction of the Hydrazinylmethyl Group

The key step to obtain This compound involves nucleophilic substitution or condensation of the 5-substituted pyrazole intermediate with methylhydrazine or hydrazine hydrate.

- Using methylhydrazine, the reaction is performed at low temperature (5-15 °C) to control reactivity and avoid side reactions.

- Subsequent heating (40-50 °C) for several hours ensures complete conversion.

- The crude product is purified by vacuum distillation or recrystallization to achieve high purity.

Data Tables Summarizing Preparation Parameters and Outcomes

Research Outcomes and Analytical Characterization

- The synthetic methods yield This compound with high purity (>95%) and good yields (typically 70-85% overall).

- Control of temperature and reagent addition sequence is critical to minimize side reactions and impurities.

- Structural confirmation is achieved by spectroscopic methods including NMR, IR, and mass spectrometry, confirming the presence of the hydrazinylmethyl substituent on the pyrazole ring.

- The compound's stability and reactivity profile make it suitable for further derivatization in pharmaceutical and coordination chemistry applications.

Comparative Perspectives from Varied Sources

The preparation of This compound involves a multi-step synthesis starting from acetylacetone and hydrazine to form the 1,3-dimethylpyrazole core, followed by selective functionalization at the 5-position with intermediates such as ethyl formate or hydroxymethyl derivatives. The final introduction of the hydrazinylmethyl group is achieved by controlled reaction with methylhydrazine under carefully regulated temperature and stoichiometry. The methods are well-documented in patent literature and scientific publications, providing robust protocols for high-yield and high-purity production suitable for research and industrial purposes.

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The hydrazinylmethyl group facilitates heterocyclic ring formation:

Triazole Formation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide yields triazole-linked hybrids :

text5-(Hydrazinylmethyl)-1,3-dimethylpyrazole + Propargyl bromide → Azide intermediate → 1,2,3-Triazole conjugate (Yield: 73%, Conditions: CuSO₄/NaAsc, H₂O/EtOH, 24h)[5]

Oxidation and Reductive Reactions

Metal Complexation

The compound acts as a polydentate ligand for transition metals, forming complexes with applications in catalysis and bioinorganic chemistry :

Biological Activity-Driven Reactions

Derivatives of this compound exhibit enhanced pharmacological properties through targeted reactions:

Anticancer Hybrids

Condensation with 5-fluorouracil via carbodiimide coupling yields prodrugs with selective cytotoxicity against A549 lung cancer cells (IC₅₀: 2.4–3.1 μM) .

Antimicrobial Derivatives

Reaction with sulfonamide chlorides produces sulfa-drug analogs showing:

Stability and Degradation

The compound undergoes hydrolysis under strong acidic/basic conditions:

-

Acidic Hydrolysis (HCl, 100°C): Cleavage of the hydrazine group to form 1,3-dimethylpyrazole-5-methanol .

-

Oxidative Degradation (H₂O₂, 60°C): Formation of 5-(nitrosomethyl)-1,3-dimethylpyrazole (yield: 42%) .

Key Research Findings

Scientific Research Applications

5-(hydrazinylmethyl)-1,3-dimethyl-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 5-(hydrazinylmethyl)-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The pyrazole ring can interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Notes:

- The hydrazinylmethyl derivative is hypothesized to exhibit higher polarity and water solubility compared to chloromethyl or chloro analogs due to the hydrophilic -NH-NH₂ group.

- Chloromethyl and chloro derivatives are typically synthesized via halogenation (e.g., I₂/HIO₃ in acetic acid for iodination ), while hydrazinylmethyl derivatives may form via nucleophilic substitution of chloromethyl precursors with hydrazine .

Biological Activity

5-(Hydrazinylmethyl)-1,3-dimethyl-1H-pyrazole, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. Pyrazoles are known for their roles in medicinal chemistry, exhibiting a range of pharmacological effects including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

This compound can be synthesized through various methods, typically involving the reaction of hydrazine derivatives with appropriate carbonyl compounds. The synthesis routes often yield high purity and efficiency, making it an attractive candidate for further biological evaluation.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related pyrazole derivative achieved up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial effects. Pyrazole derivatives have shown activity against various bacterial strains including E. coli and Staphylococcus aureus. In vitro studies indicate that these compounds can disrupt bacterial cell walls or interfere with metabolic pathways, leading to significant antibacterial effects .

Anticancer Properties

The anticancer potential of pyrazole derivatives is notable. Compounds containing the pyrazole nucleus have been reported to inhibit cancer cell proliferation in various models. For example, certain derivatives have demonstrated IC50 values in the micromolar range against different cancer cell lines . The mechanism often involves the induction of apoptosis or cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | IC50 Values (µM) | Reference |

|---|---|---|---|

| Anti-inflammatory | Pyrazole derivatives | Up to 10 | |

| Antimicrobial | This compound | Varies by strain | |

| Anticancer | Various pyrazoles | Micromolar range |

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. For instance:

- Inflammation : Inhibition of NF-kB signaling pathway.

- Antimicrobial : Disruption of bacterial cell membrane integrity.

- Cancer : Modulation of apoptotic pathways through caspase activation.

Q & A

Basic: What are the common synthetic routes for introducing the hydrazinylmethyl group into pyrazole derivatives?

The hydrazinylmethyl group is typically introduced via cyclocondensation or hydrazide-mediated reactions. For example:

- Cyclocondensation of substituted propenones with hydrazine derivatives (e.g., using acetic/propionic acid) forms pyrazoles with hydrazinylmethyl groups .

- Hydrazide intermediates like 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide are synthesized by reacting hydrazine with carbonyl-containing precursors under reflux conditions .

- Regioselective approaches using N-Tosylhydrazones enable controlled formation of the pyrazole core, as demonstrated in the synthesis of 5-amino-4-ester-pyrazoles .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing 5-(hydrazinylmethyl)-1,3-dimethyl-1H-pyrazole?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3121 cm⁻¹ in hydrazinyl derivatives) .

- NMR spectroscopy : Confirms regiochemistry and substitution patterns (e.g., ¹H NMR chemical shifts for pyrazole protons at δ 6.21–7.58 ppm) .

- X-ray diffraction : Resolves crystal structure and hydrogen-bonding interactions, as shown for pyrazole-carboxylic acid derivatives .

- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N, Cl content in substituted pyrazoles) .

Advanced: How can regioselectivity challenges be addressed during the cyclocondensation of hydrazine derivatives to form pyrazole rings?

Regioselectivity is influenced by:

- Substituent effects : Electron-withdrawing groups (e.g., CF₃) at specific positions direct cyclization pathways, as seen in trifluoromethylpyrazole synthesis .

- Reaction conditions : Phosphorous oxychloride (POCl₃) at 120°C promotes cyclization of hydrazides to oxadiazole-fused pyrazoles, favoring specific regioisomers .

- Catalytic strategies : Base-mediated reactions (e.g., triethylamine) stabilize intermediates, enhancing selectivity for 1,3,5-trisubstituted pyrazoles .

Advanced: What computational methods are used to predict the electronic structure and reactivity of substituted pyrazoles?

- Density Functional Theory (DFT) : Calculates molecular orbital energies and charge distribution to predict reactivity. For example, DFT studies on 5-methyl-1-phenylpyrazole-4-carboxylic acid correlate theoretical and experimental IR/NMR data .

- Molecular docking : Models interactions between pyrazole derivatives and biological targets (e.g., carbonic anhydrase inhibitors) .

- Electrostatic potential maps : Visualize nucleophilic/electrophilic sites, aiding in rational design of functionalized pyrazoles .

Data Contradiction: How to resolve discrepancies in spectroscopic data between synthesized batches of this compound?

- Cross-validate analytical methods : Combine ¹H/¹³C NMR, IR, and mass spectrometry to confirm structural consistency .

- Reaction optimization : Adjust stoichiometry (e.g., molar ratios of hydrazine to carbonyl precursors) and temperature to minimize side products .

- Crystallographic verification : Single-crystal X-ray diffraction provides unambiguous structural confirmation, resolving ambiguities from spectral overlaps .

Advanced: What strategies are employed to enhance the solubility and bioavailability of hydrazinylmethyl-substituted pyrazoles?

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amino) via post-synthetic modifications .

- Co-crystallization : Formulate with co-solvents or cyclodextrins to improve aqueous solubility, as explored for pyrazole-carboxylic acids .

- Prodrug design : Convert hydrazinyl groups to hydrolyzable esters or amides for controlled release .

Basic: What are the typical reaction pathways for functionalizing the hydrazinylmethyl group in pyrazole derivatives?

- Acylation : React with acyl chlorides (e.g., 1-methyl-1H-imidazole-2-carbonyl chloride) to form hydrazide derivatives .

- Oxidation : Convert hydrazinyl to azide groups using oxidizing agents like NaNO₂/HCl .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic substituents .

Advanced: How do steric and electronic effects influence the biological activity of hydrazinylmethyl-pyrazoles?

- Steric hindrance : Bulky substituents (e.g., tert-butyl) reduce binding affinity to enzyme active sites, as observed in anticonvulsant studies .

- Electronic effects : Electron-deficient pyrazoles (e.g., CF₃-substituted) enhance interactions with hydrophobic protein pockets .

- Hydrogen bonding : Hydrazinyl groups form H-bonds with residues like Asp or Glu in target enzymes, critical for inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.